![molecular formula C12H10ClNOS B2848892 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone CAS No. 2019353-44-5](/img/structure/B2848892.png)
1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone” belongs to the class of heterocycles known as isothiazolones . Isothiazolones are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .Scientific Research Applications
Synthesis and Biological Activities
Cholinesterase Inhibition : A study involved the synthesis of tetrazole derivatives, including compounds related to 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone, to evaluate their anticholinesterase activities. The research aimed at finding potential treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role. Certain derivatives showed notable inhibitory effects on acetylcholinesterase, highlighting their potential as therapeutic agents (Mohsen et al., 2014).
Anticandidal Activity : Another area of research explored the synthesis of tetrazole derivatives for their anticandidal activity and cytotoxic effects. These studies are critical for developing new antifungal agents with minimal adverse effects on human cells. Some synthesized compounds demonstrated potent anticandidal properties with relatively low cytotoxicity, indicating their potential for therapeutic application (Kaplancıklı et al., 2014).
Antibacterial and Antifungal Activities : Research on oxadiazole derivatives derived from phenylpropionohydrazides, including structures similar to the compound , showed significant antibacterial and antifungal properties. This suggests its potential utility in developing new antimicrobial agents (Fuloria et al., 2009).
Antituberculosis and Cytotoxicity Studies : The synthesis of 3-heteroarylthioquinoline derivatives, related to the compound of interest, was conducted for in vitro antituberculosis and cytotoxicity studies. Some derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting the chemical framework's relevance in developing antituberculosis drugs (Chitra et al., 2011).
Corrosion Inhibition : Research on triazole derivatives, including 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial processes where corrosion resistance is crucial (Jawad et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interactions with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the thiazole ring, such as its planarity and aromaticity, could potentially influence its interaction with environmental factors .
properties
IUPAC Name |
1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-12(16-6-14-7)9-3-4-10(8(2)15)11(13)5-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVFZUDQXVZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.